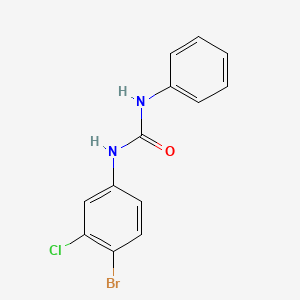![molecular formula C23H27ClN2O2 B5574239 {3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5574239.png)
{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride” is a chemical compound with the molecular formula C23H26N2O2 . It is related to the compound “3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde” which has a molecular weight of 270.33 .
Molecular Structure Analysis
The molecular structure of this compound involves a benzene ring substituted with ethoxy and methylbenzyloxy groups, and a pyridine ring attached through a methylene bridge . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
The compound might undergo reactions at the benzylic position, which are very important for synthesis problems . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The compound has a molecular weight of 362.46474 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
Hydrolysis and Tautomerism : Iwanami et al. (1964) studied the hydrolysis of compounds including 2-oxo-3-ethoxycarbonylmethylene derivatives, discussing their tautomerism between enamine and ketimine forms (Iwanami et al., 1964).
Intermediate in Quinolone Antibacterials Synthesis : Schroeder et al. (1992) synthesized stereochemically pure 3-(1-aminoethyl)pyrrolidines, useful intermediates for quinolone antibacterials, involving similar compound structures (Schroeder et al., 1992).
Regioselective Synthesis : Reddy and Nagaraj (2008) discussed the regioselective synthesis of methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, using ethyl-5-[3-(ethoxycarbonyl)-4-hydroxybenzyl]-2-hydroxybenzoate, which is structurally related (Reddy & Nagaraj, 2008).
Biochemical and Pharmacological Research
Benzylic Hydroxylation Studies : Miller, Tschirret-Guth, and Ortiz de Montellano (1995) studied chloroperoxidase-catalyzed benzylic hydroxylation of compounds like p-ethylanisole, closely related to the chemical structure (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).
Antitumor Activity : Nguyen et al. (1990) explored the antitumor activity of a new class of antineoplastic agents, including compounds with structural similarities (Nguyen et al., 1990).
Catalysis and Chemical Reactions
Nonheme Iron Complexes in Oxidation : Kaizer et al. (2004) studied nonheme oxoiron(IV) complexes, including those with pyridylmethylamine ligands, for hydroxylation of alkanes at room temperature (Kaizer et al., 2004).
GABA Uptake Inhibition : Falch et al. (1999) synthesized and studied the pharmacology of compounds including tetrahydro-1,2-benzisoxazole derivatives, relevant to the structural class of the given compound (Falch et al., 1999).
Propiedades
IUPAC Name |
N-[[3-ethoxy-2-[(4-methylphenyl)methoxy]phenyl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c1-3-26-22-8-4-7-21(16-25-15-20-6-5-13-24-14-20)23(22)27-17-19-11-9-18(2)10-12-19;/h4-14,25H,3,15-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFYRDFBROPSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)C)CNCC3=CN=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-furoyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1,4-diazepane](/img/structure/B5574163.png)
![N-ethyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5574172.png)
![5-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5574175.png)
![{2-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5574178.png)

![N-allyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5574203.png)
![1-benzyl-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5574207.png)
![2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5574210.png)

![2-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5574232.png)
![1-[(2-nitrophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5574233.png)
![N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5574246.png)
![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-[(5-methyl-2-furyl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5574251.png)
